N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide, also known as N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA replication and signal transduction.
Pharmacokinetics
The piperazine ring, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts nucleoside transport, potentially leading to effects such as impaired nucleotide synthesis and altered adenosine function.
Biochemical Analysis
Biochemical Properties
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has been found to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . This interaction suggests that the compound may have potential as an α-amylase inhibitor, which could be relevant for the treatment of type 2 Diabetes Mellitus .
Cellular Effects
In cellular studies, this compound has shown to influence cell function. It has been found to inhibit the uptake of uridine and adenosine in cells, suggesting that it may interact with nucleoside transporters . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound appears to exert its effects through binding interactions with biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effect on ENTs could not be washed out, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with α-amylase and ENTs, it may influence carbohydrate metabolism and nucleotide synthesis .
Transport and Distribution
Its interaction with ENTs suggests that it may be transported across cell membranes via these transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group. This can be achieved using ethyl bromoacetate under basic conditions.
Oxalamide Formation: The next step involves the reaction of the piperazine derivative with mesityloxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biological Research: It is used in studies related to its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific structural features, such as the presence of the mesityloxalamide moiety and the fluorophenyl group
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMNAJPTOWYGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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